3-(2-methoxyethyl)-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Description
3-(2-methoxyethyl)-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Biological Activity
3-(2-methoxyethyl)-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Imidazolidine-2,4-dione
- Functional Groups :
- Methoxyethyl group
- Naphthalene carbonyl piperidine moiety
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antidepressant Activity : Preliminary studies suggest that the compound acts as a mixed ligand for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation. It also shows weak inhibitory activity on phosphodiesterase enzymes (PDE4B and PDE10A) that are involved in the degradation of cyclic nucleotides, thus potentially enhancing serotonergic signaling .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation, suggesting that it may induce apoptosis through mechanisms involving oxidative stress and modulation of apoptotic pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Serotonin Receptor Modulation : The affinity for serotonin receptors suggests that the compound may alter neurotransmitter levels, leading to antidepressant-like effects.
- Phosphodiesterase Inhibition : By inhibiting PDEs, the compound may increase levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in mood and cellular growth regulation.
- Oxidative Stress Induction : The anticancer activity may be attributed to the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis in cancer cells.
Data Tables
Activity | Target | Effect | Reference |
---|---|---|---|
Antidepressant | 5-HT1A, 5-HT7 receptors | Mixed agonist/antagonist activity | |
Anticancer | Various cancer cell lines | Cytotoxicity | |
Phosphodiesterase | PDE4B, PDE10A | Weak inhibition |
Case Studies
Several studies have explored the biological effects of this compound:
- Antidepressant Efficacy : In a study examining the pharmacological profile of similar compounds, it was found that modifications to the imidazolidine structure significantly influenced receptor binding affinity and antidepressant activity. This suggests that structural optimization could enhance therapeutic efficacy .
- Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects revealed that treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- In Vivo Studies : Preliminary animal studies indicated behavioral changes consistent with antidepressant effects following administration of the compound. These findings support further investigation into its therapeutic potential in clinical settings .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-14-13-24-20(26)15-25(22(24)28)17-9-11-23(12-10-17)21(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-8,17H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBWQXFBGUXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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